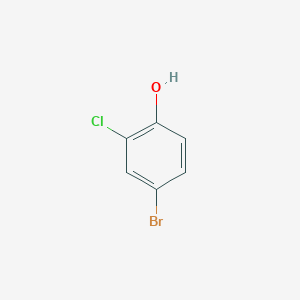

4-Bromo-2-chlorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJPUXLAKVICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192745 | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-56-5 | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994SJ34D8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromo-2-chlorophenol chemical properties and structure

Functional Utility as a Chemoselective Scaffold in Medicinal Chemistry

Executive Summary

4-Bromo-2-chlorophenol (CAS: 3964-56-5) is a halogenated phenolic intermediate characterized by its dual-halogen substitution pattern.[1][2][3] Its utility in drug discovery and agrochemical synthesis stems from the electronic and steric differentiation between the bromine (C4 position) and chlorine (C2 position) atoms. This asymmetry allows for orthogonal functionalization: the bromine atom serves as a labile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the chlorine atom typically remains inert under standard conditions, available for subsequent elaboration. Additionally, the phenolic hydroxyl group (pKa ~7.9) offers a handle for etherification or esterification, making this molecule a tri-functional scaffold.

Structural & Physicochemical Profile

The physicochemical behavior of this compound is dictated by the electron-withdrawing nature of the halogen substituents, which significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.

Table 1: Core Physicochemical Data

| Property | Value | Context |

| IUPAC Name | This compound | - |

| CAS Number | 3964-56-5 | - |

| Molecular Formula | - | |

| Molecular Weight | 207.45 g/mol | - |

| Appearance | White to off-white crystalline solid | Oxidizes slightly upon air exposure |

| Melting Point | 48.0 – 51.0 °C | Low MP requires cold storage to prevent caking |

| Boiling Point | ~234 °C | - |

| Acidity (pKa) | ~7.92 (Predicted) | More acidic than phenol (pKa 10) due to -I effect of Cl/Br |

| Solubility | Soluble in MeOH, DCM, DMSO | Sparingly soluble in water |

Synthetic Pathways & Regiocontrol

The synthesis of this compound relies on Electrophilic Aromatic Substitution (EAS). The primary challenge is regioselectivity .

Mechanistic Logic

The starting material, 2-chlorophenol, contains two directing groups:[4]

-

-OH (C1): Strongly activating, ortho/para director.

-

-Cl (C2): Weakly deactivating, ortho/para director.

The Competition:

-

Position 4 (Para to OH, Meta to Cl): The -OH group strongly directs here. Steric hindrance is low.

-

Position 6 (Ortho to OH, Ortho to Cl): The -OH group directs here, but the position is sterically crowded by the adjacent -OH and the ring geometry.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the subsequent chemoselective reactivity hierarchy.

Figure 1: Synthesis flow from 2-chlorophenol and subsequent orthogonal reactivity sites.

Functional Reactivity in Medicinal Chemistry

For drug developers, the value of this compound lies in its ability to undergo chemoselective transformations.

The Suzuki-Miyaura "Hook"

The C-Br bond bond dissociation energy (BDE) is significantly lower than that of the C-Cl bond.

-

Mechanism: Pd(0) catalysts undergo oxidative addition into the C-Br bond much faster than the C-Cl bond.

-

Result: This allows the attachment of aryl or heteroaryl groups at the C4 position while retaining the C2-chlorine for later modification (e.g., Buchwald-Hartwig amination or lithiation).

O-Alkylation

The increased acidity (pKa ~7.9) compared to phenol means mild bases (e.g.,

Experimental Protocols

Protocol A: Regioselective Synthesis (Lab Scale)

Objective: Synthesize this compound with minimized formation of the 6-bromo isomer.

Reagents:

-

2-Chlorophenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) or DMF (Solvent)

Procedure:

-

Dissolution: Dissolve 2-chlorophenol (10 mmol) in MeCN (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Rapid addition can cause exotherms and reduce regioselectivity.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

-

Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Critical Wash: Wash the organic layer with saturated sodium thiosulfate (to remove residual bromine) followed by brine.

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/Ethanol if necessary to remove traces of succinimide.

Protocol B: Chemoselective Suzuki Coupling

Objective: Couple a phenyl ring at C4 without affecting C2-Cl.

Reagents:

Procedure:

-

Degassing: Charge a flask with the phenol, boronic acid, base, and solvent. Sparge with Nitrogen/Argon for 15 minutes. Oxygen inhibits the Pd cycle.

-

Catalyst: Add

under inert atmosphere. -

Heating: Heat to 80-90°C for 12 hours.

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated and extracts into the organic layer). Extract with EtOAc.

-

Outcome: The product will be a 4-phenyl-2-chlorophenol derivative. The chlorine atom remains intact.

Safety & Handling (SDS Summary)

Hazard Statements (GHS):

-

H411: Toxic to aquatic life with long-lasting effects.[7]

Critical Handling Notes:

-

Corrosivity: Like all phenols, this compound can cause chemical burns. Wear nitrile gloves and safety goggles.

-

Waste: Do not dispose of down the drain. Halogenated phenols are strictly regulated environmental pollutants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19859, this compound. Retrieved from [Link]

-

Raiford, L. C., & Miller, G. R. (1933). The Bromination of 2-Chlorophenol.[4] Journal of the American Chemical Society, 55(5), 2125–2131. (Foundational synthesis reference).

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Mechanistic basis for chemoselectivity).

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4 Bromo 2 Chlorophenol - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]

- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-Bromo-2-chlorophenol CAS number 3964-56-5

An In-Depth Technical Guide to 4-Bromo-2-chlorophenol (CAS 3964-56-5)

Foreword for the Research Professional

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. As a halogenated phenol, this compound is more than a mere catalog chemical; it is a pivotal building block in synthetic chemistry, most notably in the agrochemical sector. Its precise structure, featuring both bromine and chlorine substituents on the phenol ring, offers a unique reactivity profile that is leveraged for constructing more complex molecules. Understanding the nuances of its synthesis, reactivity, analytical characterization, and safe handling is paramount for its effective and responsible use in a laboratory or industrial setting. This document moves beyond a simple recitation of facts to explain the causality behind its applications and the critical importance of purity in its primary synthetic routes.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound belonging to the halophenol class.[1][2] Structurally, it is a phenol molecule where the hydrogen atoms at positions 2 and 4 are substituted by chlorine and bromine atoms, respectively.[1][2] This substitution pattern is key to its utility as a chemical intermediate.

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 3964-56-5 | [3] |

| Molecular Formula | C₆H₄BrClO | [1][3] |

| Molecular Weight | 207.45 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid or low melting mass | [4][5] |

| Melting Point | 47-49 °C | [4][5][6] |

| Boiling Point | 232-235 °C | [4][5][6] |

| Flash Point | >112 °C (>230 °F) | [5][6] |

| Solubility | Practically insoluble in water; Soluble in organic solvents like benzene and toluene. | [4][5][6] |

| pKa | 7.92 ± 0.18 (Predicted) | [4][5] |

| Density | ~1.617 g/cm³ | [5] |

Synthesis and Strategic Considerations

The primary industrial and laboratory synthesis of this compound involves the electrophilic bromination of 2-chlorophenol.[7] The hydroxyl and chloro groups on the starting material are ortho-, para-directing activators and deactivators, respectively. The challenge in this synthesis is regioselectivity; the incoming bromine electrophile can potentially add to the position ortho or para to the hydroxyl group. The desired product is the para-substituted isomer. Formation of the undesired 6-bromo-2-chlorophenol isomer is a common side reaction that complicates purification and reduces the yield of the target compound.[8]

Historically, this reaction was performed using elemental bromine in a solvent like carbon tetrachloride, yielding the desired product in approximately 87% of the theoretical yield.[8] Modern methods often employ milder and more selective brominating agents to improve regioselectivity and yield.

Caption: Regioselective synthesis of this compound.

Protocol: Laboratory-Scale Synthesis via NBS/Thiourea

This protocol describes a contemporary method for the regioselective bromination of 2-chlorophenol. The use of N-bromosuccinimide (NBS) activated by thiourea offers a milder alternative to elemental bromine, often leading to higher selectivity for the desired 4-bromo isomer.

Materials:

-

2-Chlorophenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.15 eq)

-

Thiourea (0.05 eq)

-

Acetonitrile (Solvent)

-

Ethyl acetate (Extraction solvent)

-

10% Sodium thiosulfate (Na₂S₂O₃) aqueous solution

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Activation: To a round-bottom flask containing acetonitrile, add thiourea (5.1 mol%). Stir the mixture.

-

Brominating Agent Addition: Add N-bromosuccinimide (1.15 eq) to the acetonitrile/thiourea solution.

-

Substrate Introduction: Immediately add 2-chlorophenol (1.0 eq) to the stirring solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for approximately 10-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

-

Washing: Wash the organic layer sequentially with 10% Na₂S₂O₃ solution, deionized water, and finally with a saturated brine solution to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to isolate the high-purity this compound.[4]

Core Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as a direct precursor for organophosphate insecticides.[7][8]

Synthesis of Profenofos

This compound is the key intermediate in the multi-step synthesis of Profenofos (O-(4-bromo-2-chlorophenyl)-O-ethyl-S-n-propylthiophosphate), a broad-spectrum insecticide and acaricide.[9][10] The purity of the starting this compound is of paramount importance, as impurities can lead to the formation of unwanted side products, reducing the efficacy and potentially increasing the toxicity of the final agrochemical product.[9] High-purity (typically ≥99%) material is required to meet stringent regulatory standards.[9]

Caption: Synthesis of Profenofos from this compound.

Other Synthetic Applications

Beyond its major role in pesticide manufacturing, this compound serves as a versatile reagent in other areas of organic synthesis:

-

Pharmaceutical Research: It has been used in the synthesis of novel compounds with potential therapeutic activities. For instance, compounds derived from this compound have shown in vitro inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.[11]

-

Heterocyclic Chemistry: It was employed as a reagent in the synthesis of 7-arylbenzo[b][7][12]oxazin derivatives.[4]

Analytical Methodologies and Characterization

Accurate identification and quantification of this compound are crucial for quality control in manufacturing and for environmental monitoring, as it is a known degradation product of profenofos.[13][14]

-

Chromatographic Techniques: The most common methods for analysis are gas chromatography with a flame ionization detector (GC-FID) and high-performance liquid chromatography (HPLC), often using an ODS (C18) column and a UV detector.[10] These methods provide excellent separation and accurate quantification.[10]

-

Mass Spectrometry (MS): GC-MS is a powerful tool for unequivocal identification. The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table of Key Mass Spectrum Fragments:

| m/z | Interpretation | Relative Intensity |

| 206 | Molecular Ion [M]⁺ (C₆H₄⁷⁹Br³⁵ClO) | High |

| 208 | Isotope Peak [M+2]⁺ | High (Characteristic Br/Cl pattern) |

| 210 | Isotope Peak [M+4]⁺ | Moderate (Characteristic Br/Cl pattern) |

| 127 | [M - Br]⁺ | Moderate |

| 99 | [M - Br - CO]⁺ or other fragmentation | Moderate |

| 63 | C₅H₃⁺ fragment | High |

(Note: Intensities are qualitative and based on typical spectra. The base peak is often at m/z 208.)[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in CDCl₃ would show signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the aromatic ring, along with a broad singlet for the phenolic hydroxyl proton.[15]

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached halogen and hydroxyl substituents.

-

Toxicology, Safety, and Environmental Fate

This compound is classified as a hazardous substance and requires careful handling.[17]

GHS Hazard Classification:

| Hazard Statement | Code | Pictogram |

| Harmful if swallowed | H302 | GHS07 (Exclamation Mark) |

| Causes skin irritation | H315 | GHS07 (Exclamation Mark) |

| Causes serious eye irritation | H319 | GHS07 (Exclamation Mark) |

| May cause respiratory irritation | H335 | GHS07 (Exclamation Mark) |

(Source: Aggregated GHS information)[1][6]

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[18] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Ingestion: Toxic if swallowed.[17][18] Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[18] Animal studies suggest ingestion of less than 40 grams could be fatal or cause serious health damage.[17]

-

Skin Contact: Causes skin irritation.[6][17] Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[18]

-

Eye Contact: Causes serious eye irritation.[6][17] Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[18] Seek immediate medical attention.[18]

-

Inhalation: Can cause respiratory irritation.[1][17] Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[18]

Fire and Explosion Hazards

This compound is a combustible solid.[17] While it burns, it propagates flame with difficulty.[17] A significant hazard exists from dust; fine dust can form explosive mixtures with air, which can be ignited by a spark or flame.[17] Combustion products are toxic and may include carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[17]

Environmental Considerations

This compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[17] It should not be allowed to enter drains or waterways.[18] As a primary metabolite of the pesticide profenofos, its presence in soil and water is an indicator of profenofos degradation.[4][13][14] It has also been identified as a contaminant responsible for off-odors and taints in agricultural products, such as melons, where profenofos has been applied.[19]

Conclusion

This compound (CAS 3964-56-5) is a chemical intermediate of significant industrial importance, primarily driven by its indispensable role in the production of the insecticide profenofos. Its synthesis requires careful control of regioselectivity to ensure high purity, which directly impacts the quality of the final product. For the research scientist, it offers a versatile platform for the synthesis of novel heterocyclic and potentially bioactive molecules. However, its utility is balanced by a clear toxicological profile that necessitates stringent safety protocols in its handling, storage, and disposal. A thorough understanding of its chemical properties, synthetic pathways, and associated hazards is essential for any professional in the fields of chemistry and drug development.

References

- The Role of this compound in Modern Agrochemical Synthesis. (URL: )

- Optimizing Profenofos Synthesis: The Importance of this compound Purity. (URL: )

- This compound - Santa Cruz Biotechnology. (URL: )

- 0401 - Hazardous Substance Fact Sheet. New Jersey Department of Health. (URL: )

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. (URL: )

- US Patent 4223166A - Process for producing 4-bromo-2-chlorophenols.

- Structure of profenofos and this compound.

- What is the detection method for this compound and its application as a pesticide intermedi

- Safety data sheet for this compound. (URL: )

- SAFETY DATA SHEET - this compound. Fisher Scientific. (URL: )

- This compound | C6H4BrClO | CID 19859. PubChem. (URL: )

- This compound | 3964-56-5. ChemicalBook. (URL: )

- This compound | CAS 3964-56-5. LGC Standards. (URL: )

- 4 Bromo 2 Chlorophenol.

- This compound. ChemBK. (URL: )

- Identification of this compound as a contaminant responsible for organoleptic taint in melons. PubMed. (URL: )

- This compound, 98% 250 g. Thermo Scientific Chemicals. (URL: )

- This compound(3964-56-5) 1H NMR spectrum. ChemicalBook. (URL: )

- Metabolism of profenofos to this compound, a specific and sensitive exposure biomarker. PMC - PubMed Central. (URL: )

- This compound, 99% 5 g. Thermo Scientific Chemicals. (URL: )

- 2-Bromo-4-chlorophenol(695-96-5) 1H NMR spectrum. ChemicalBook. (URL: )

- This compound 97.0%(GC). PureSynth. (URL: )

- bmse000461 4-Chlorophenol. BMRB. (URL: )

- Phenol, 4-chloro-. NIST WebBook. (URL: )

- This compound | CAS 3964-56-5. SCBT. (URL: )

- 10 Leading 4-bromophenol Suppliers in the world. Blog. (URL: )

- This compound | CAS No- 3964-56-5. Simson Pharma Limited. (URL: )

Sources

- 1. This compound | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4 Bromo 2 Chlorophenol - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]

- 3. This compound | CAS 3964-56-5 | LGC Standards [lgcstandards.com]

- 4. This compound | 3964-56-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. nbinno.com [nbinno.com]

- 8. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. guidechem.com [guidechem.com]

- 11. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of profenofos to this compound, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound(3964-56-5) 1H NMR [m.chemicalbook.com]

- 16. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR [m.chemicalbook.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

- 19. Identification of this compound as a contaminant responsible for organoleptic taint in melons - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Spectral Characterization of 4-Bromo-2-chlorophenol

The following technical guide provides an in-depth spectral characterization of 4-Bromo-2-chlorophenol. It is structured to serve as a reference for analytical validation in synthetic and pharmaceutical workflows.[1]

CAS: 3964-56-5 | Formula: C₆H₄BrClO | MW: 207.45 g/mol [2][3]

Executive Summary

This compound is a disubstituted phenolic intermediate critical in the synthesis of organophosphate agrochemicals (e.g., propyl bromophos) and specific antimicrobial agents. Its structural integrity is defined by the precise regiochemistry of the halogen substituents—chlorine at the ortho position and bromine at the para position relative to the hydroxyl group.[1]

This guide details the spectral "fingerprint" of the molecule, focusing on the unique isotopic clusters in Mass Spectrometry (MS) and the coupling constants in Nuclear Magnetic Resonance (NMR) that distinguish it from its isomers (e.g., 2-bromo-4-chlorophenol).

Structural Analysis & Logic

The molecule consists of a benzene ring with three substituents.[1] The spectral interpretation relies on the electronic effects of these groups:

-

Hydroxyl (-OH, C1): Strong electron donor; significantly deshields C1 and shields ortho/para protons.[1]

-

Chlorine (-Cl, C2): Inductive withdrawer; deshields adjacent protons.[1]

-

Bromine (-Br, C4): Weak inductive withdrawer; heavy atom effect influences C4 shift.[1]

Structural Connectivity Diagram

The following diagram illustrates the logical flow for confirming the structure using spectral data.

Figure 1: Analytical decision matrix for structural verification.

Mass Spectrometry (MS) Data

The mass spectrum is the most definitive tool for identifying this compound due to the distinct natural abundance of halogen isotopes:

Isotope Pattern Analysis (EI, 70 eV)

The molecular ion (

| Ion | m/z | Relative Abundance (Approx) | Isotopic Composition |

| M | 206 | 77% | |

| M+2 | 208 | 100% (Base Peak) | Mixture: ( |

| M+4 | 210 | 24% |

Interpretation: The relative intensity ratio of roughly 3:4:1 is diagnostic for a molecule containing exactly one Chlorine and one Bromine atom.[1]

Fragmentation Pathway

-

m/z 206/208/210: Molecular Ion.

-

m/z 127: Loss of Bromine (

).[1] -

m/z 63: Ring fragmentation (characteristic of halophenols).[1]

-

m/z 142/144: Loss of CO and HCl (complex rearrangement).

Nuclear Magnetic Resonance (NMR)

NMR confirms the substitution pattern.[1][4] The ortho-coupling (

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 7.46 | Doublet (d) | 1H | H3 (between Cl and Br) | |

| 7.28 | Doublet of Doublets (dd) | 1H | H5 (adjacent to Br) | |

| 6.90 | Doublet (d) | 1H | H6 (adjacent to OH) | |

| 5.54 | Singlet (s, broad) | 1H | - | -OH (Hydroxyl) |

Mechanistic Insight:

-

H3 (7.46 ppm): Most deshielded due to the combined inductive effects of the ortho-Cl and ortho-Br. It shows only meta-coupling to H5.[1]

-

H6 (6.90 ppm): Most shielded aromatic proton due to the electron-donating resonance effect of the ortho-hydroxyl group. It shows only ortho-coupling to H5.[1]

¹³C NMR Data (100 MHz, CDCl₃)

Predicted/Calculated based on substituent additivity rules.

| Shift (δ ppm) | Assignment | Environment |

| 151.0 - 153.0 | C1 | Aromatic C-OH (Deshielded) |

| 132.5 | C3 | Aromatic C-H (Between halogens) |

| 131.0 | C5 | Aromatic C-H |

| 120.5 | C2 | Aromatic C-Cl |

| 117.0 | C6 | Aromatic C-H (Ortho to OH) |

| 111.5 | C4 | Aromatic C-Br |

Infrared Spectroscopy (IR)

The IR spectrum validates the functional groups.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3200 - 3500 | O-H Stretch | Broad band, indicates H-bonding. |

| 1570, 1480 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1240 | C-O Stretch | Phenolic C-O bond. |

| 810 - 820 | C-H Bend | Out-of-plane bending (1,2,4-trisubstituted ring). |

| 600 - 700 | C-Cl / C-Br | Halogen stretch region (fingerprint). |

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp peaks and accurate integration, moisture control is vital as water can exchange with the phenolic proton.[1]

-

Solvent Selection: Use CDCl₃ (Chloroform-d) for standard characterization.[1] Use DMSO-d₆ if the OH peak is not visible due to exchange; DMSO will shift the OH peak downfield (approx 9-10 ppm) and sharpen it due to hydrogen bonding.

-

Concentration: Dissolve 10-15 mg of this compound in 0.6 mL of solvent.

-

Filtration: If the solid contains inorganic salts from synthesis, filter the solution through a small plug of glass wool into the NMR tube.[1]

-

Acquisition:

Protocol B: GC-MS Analysis

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[1]

-

Inlet Temp: 250°C.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program:

-

Start: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.[1]

-

Hold: 3 mins.

-

-

Detection: EI mode (70 eV). Look for the 206/208/210 cluster at retention time corresponding to boiling point approx 232°C.[1]

Workflow Visualization

Figure 2: Standard NMR preparation workflow.

References

-

NIST Mass Spectrometry Data Center. (2014).[1][3] Phenol, 4-bromo-2-chloro- Mass Spectrum. National Institute of Standards and Technology.[1][5] [Link][1]

-

SDBS. (National Institute of Advanced Industrial Science and Technology).[1] Spectral Database for Organic Compounds. (Search CAS: 3964-56-5).[1][2][3][6][7] [Link][1]

-

PubChem. (2024).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

Sources

- 1. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(3964-56-5) 13C NMR spectrum [chemicalbook.com]

- 3. Phenol, 4-bromo-2-chloro- [webbook.nist.gov]

- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Phenol, 4-bromo- [webbook.nist.gov]

- 6. 4-Bromophenol(106-41-2) 13C NMR [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

Technical Guide: Solubility Profile and Characterization of 4-Bromo-2-chlorophenol

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 4-Bromo-2-chlorophenol.

Executive Summary

This compound (CAS: 3964-56-5) is a critical halogenated phenolic intermediate used primarily in the synthesis of organophosphate pesticides (e.g., Profenofos) and specific pharmaceutical agents.[1][2] Its solubility behavior is dominated by the competition between its polar phenolic hydroxyl group and the lipophilic halogen substituents.

This guide provides a definitive analysis of its solubility landscape, synthesizing available experimental data with thermodynamic modeling. It is designed for process chemists and formulation scientists requiring precise control over extraction, crystallization, and reaction solvent selection.

Key Physicochemical Parameters

| Parameter | Value | Source/Method |

| Molecular Weight | 207.45 g/mol | Calculated |

| Physical State | White to off-white crystalline solid | Visual Inspection |

| Melting Point ( | 47–49 °C (320–322 K) | Experimental [1] |

| Boiling Point ( | 232–235 °C | Experimental [1] |

| Log | 3.2 – 3.36 | Partition Coeff.[3] (Lipophilic) [2] |

| Water Solubility | 28 mg/L (at 25 °C) | OECD 105 [3] |

| ~20.2 kJ/mol | Joback Method [4] |

Solubility Landscape: Organic vs. Aqueous[1]

The solubility of this compound follows a distinct "Like Dissolves Like" mechanism, heavily skewed towards organic solvents due to the electron-withdrawing and lipophilic nature of the bromine and chlorine atoms on the benzene ring.

Organic Solvent Compatibility

Experimental screenings and polarity matching indicate high solubility in medium-to-high polarity organic solvents. The compound exhibits positive deviation from ideal solubility in alcohols due to hydrogen bonding between the solvent's hydroxyl group and the phenolic oxygen.

Solubility Tier List (at 25 °C):

-

Tier 1 (High Solubility > 100 mg/mL):

-

Methanol: ~0.1 g/mL (10% w/v) confirmed. Excellent for recrystallization when combined with water (antisolvent).

-

Ethanol: Completely miscible in high concentrations.

-

Acetone: High solubility driven by dipole-dipole interactions.

-

-

Tier 2 (Moderate/High Solubility):

-

Tier 3 (Low/Sparingly Soluble):

Thermodynamic Driving Forces

The dissolution process is governed by the Gibbs energy of solution (

-

Enthalpic Contribution (

): In polar protic solvents (MeOH, EtOH), the exothermic formation of solute-solvent hydrogen bonds competes with the endothermic crystal lattice disruption. -

Entropic Contribution (

): The breakdown of the ordered crystal lattice (MP 47-49°C) provides a significant entropic gain, favoring dissolution, especially as temperature approaches the melting point.

Experimental Protocol: Determination of Solubility Curves

Since specific mole-fraction solubility curves (

Method: Dynamic Laser Monitoring (or Gravimetric Alternative)

Objective: Determine the saturation temperature (

Figure 1: Workflow for dynamic solubility determination via polythermal method.

Step-by-Step Procedure

-

Preparation: Calibrate analytical balance (

g). -

Dosing: In a jacketed glass vessel, add a known mass of this compound (

) and solvent ( -

Equilibration: Heat the mixture to

(approx 55 °C) under stirring (300 rpm) until fully dissolved. -

Polythermal Analysis:

-

Cool the solution at a controlled rate (e.g., 0.2 K/min).

-

Monitor turbidity using a laser transmittance probe or visual inspection.

-

Record the temperature at which the first crystal appears (Cloud Point).

-

-

Validation: Re-heat and re-cool to assess the metastable zone width (MSZW).

-

Calculation: Convert mass fractions to mole fractions (

) using molecular weights (

Thermodynamic Modeling & Prediction

For researchers needing to interpolate solubility data, the Modified Apelblat Equation is the standard model for halogenated phenols:

Where:

- = Mole fraction solubility of this compound.

- = Absolute temperature (K).

- = Empirical parameters derived from the experimental protocol above.

Theoretical Estimation (Ideal Solubility):

If experimental data is unavailable, the ideal solubility (

Using

Applications & Process Implications

Crystallization & Purification

-

Solvent System: A Methanol/Water system is recommended.

-

Mechanism:[6] Dissolve this compound in warm Methanol (Tier 1). Slowly add Water (Tier 3) as an antisolvent to induce supersaturation and controlled crystallization.

-

-

Impurity Rejection: This method effectively rejects di-brominated byproducts (e.g., 2,4-dibromophenol) which have different solubility indices in aqueous methanol.

Extraction Efficiency

-

Partitioning: With a Log

of ~3.3, extraction from aqueous reaction mixtures should use non-polar to moderately polar solvents like Toluene or Dichloromethane . -

pH Control: As a phenol (

), solubility in water increases drastically at

Safety and Handling (MSDS Summary)

-

GHS Classification:

-

Handling: Use nitrile gloves and chemical safety goggles. Handle in a fume hood to avoid inhalation of dust/vapors.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Light sensitive (bromine elimination may occur over time, darkening the solid).

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 3964-56-5).Link[4]

-

PubChem Compound Summary. CID 19859, this compound. National Center for Biotechnology Information (2025). Link

-

BenchChem. Solubility Data and Physicochemical Properties of Halogenated Phenols. (2025).[5][6][9] Link

-

Cheméo. Thermodynamic Properties of Phenol, 4-bromo-2-chloro-. (Joback Method Estimates). Link

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[5]Link

Sources

- 1. echemi.com [echemi.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]

- 4. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Reactivity & Functionalization of 4-Bromo-2-chlorophenol

Executive Summary

4-Bromo-2-chlorophenol (4-B-2-CP) is a high-value halogenated scaffold characterized by three distinct reactive handles: a phenolic hydroxyl group, a para-bromide, and an ortho-chloride. Its unique substitution pattern makes it a critical intermediate in the synthesis of organophosphate agrochemicals (e.g., Profenofos) and an emerging scaffold for antiviral and antidiabetic bromophenol derivatives.

This guide provides a technical roadmap for exploiting the orthogonal reactivity of 4-B-2-CP. By leveraging the intrinsic reactivity differences between aryl bromides and aryl chlorides, researchers can execute site-selective transformations to build complex polysubstituted arenes.

Molecular Profile & Safety

| Property | Data | Relevance |

| CAS Number | 3964-56-5 | Identification |

| Molecular Weight | 207.45 g/mol | Stoichiometry calculations |

| Appearance | White to off-white crystals | Purity indicator (discoloration implies oxidation) |

| Melting Point | 47–49 °C | Solid handling; low MP requires cold storage to prevent caking |

| pKa | ~7.92 (Predicted) | More acidic than phenol (pKa 10) due to halogen electron withdrawal |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH) | Standard workup compatibility |

Safety Advisory: this compound is an irritant to eyes, respiratory system, and skin. It is toxic to aquatic life with long-lasting effects. All protocols below must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles).

Reactivity Landscape: The Orthogonal Strategy

The core utility of 4-B-2-CP lies in the "Reactivity Ladder" of its three functional groups. Successful derivatization relies on the sequential activation of these sites based on their bond dissociation energies and electronic environments.

The Reactivity Hierarchy

-

Phenolic -OH (Site A): Most reactive. Nucleophilic. Readily undergoes O-alkylation or O-acylation under basic conditions. Often protected first to prevent catalyst poisoning or side reactions.

-

Aryl Bromide (Site B): High reactivity in Pd-catalyzed cross-couplings. The C-Br bond is weaker than the C-Cl bond, allowing for exclusive para-functionalization.

-

Aryl Chloride (Site C): Low reactivity.[1] Typically inert under standard Suzuki conditions used for bromides. Requires specialized bulky ligands (e.g., Buchwald ligands) or higher temperatures to activate, usually after the bromide has been reacted.

Figure 1: Divergent synthesis pathways starting from this compound.

Detailed Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Ether Derivatives)

This reaction exploits the enhanced acidity of the phenol (pKa ~8) relative to non-halogenated phenols.

Application: Synthesis of pesticide intermediates or protecting the phenol as a methoxymethyl (MOM) ether before coupling.

Procedure:

-

Setup: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Cool to 0 °C. Add K₂CO₃ (1.5 equiv) or Cs₂CO₃ (for faster rates). Stir for 15 minutes.

-

Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide, or MOM-Cl) (1.2 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Scientific Insight: The ortho-chloride exerts a steric influence and an electron-withdrawing inductive effect (-I), making the phenoxide less nucleophilic than phenol but more acidic. Stronger bases (NaH) are rarely needed; carbonates are sufficient and safer.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C4-Arylation)

This protocol demonstrates the chemoselectivity of Pd-catalysis, reacting exclusively at the C-Br bond while leaving the C-Cl bond intact for future elaboration.

Target: 4-Aryl-2-chlorophenols.[2]

Mechanism: The oxidative addition of Pd(0) to Ar-Br is kinetically faster than to Ar-Cl. By using standard triphenylphosphine ligands and mild temperatures (60–80 °C), the catalyst interacts solely with the bromide.

Procedure:

-

Reagents: Combine this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3–5 mol%).

-

Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and K₂CO₃ (2.5 equiv).

-

Note: Water is essential for the transmetalation step involving the boronate species.

-

-

Conditions: Degas with N₂/Ar for 10 minutes. Heat to 80 °C for 4–6 hours.

-

Observation: The reaction mixture typically darkens as Pd(0) cycles.

-

Workup: Quench with dilute HCl (if free phenol is desired) or NH₄Cl. Extract with EtOAc.[3][4]

Critical Control Point: Do not exceed 100 °C or use bulky, electron-rich ligands (like SPhos or XPhos) at this stage, as these can promote oxidative addition into the C-Cl bond, leading to mixtures of mono- and di-arylated products.

Advanced Applications & Case Studies

Case Study 1: Synthesis of Profenofos Metabolites

Profenofos is an organothiophosphate insecticide.[5] Its synthesis and degradation involve the 4-B-2-CP scaffold.

-

Pathway: 2-Chlorophenol

Bromination -

Key Reaction: Phosphorylation of the hydroxyl group using O-ethyl S-propyl phosphorochloridothioate.

-

Relevance: High-purity 4-B-2-CP (>99%) is required to prevent isomer formation (e.g., 2-bromo-6-chlorophenol), which alters toxicological profiles.

Case Study 2: Sequential Functionalization (The "Walk" Around the Ring)

To synthesize complex antiviral bromophenols, researchers can perform a "one-pot, two-step" sequence:

-

Step 1: Suzuki coupling at C4-Br using Pd(PPh₃)₄ at 80 °C.

-

Step 2: Addition of a second boronic acid, a highly active catalyst (e.g., Pd-RuPhos or Pd-PEPPSI), and raising the temperature to 110 °C to force coupling at the C2-Cl position.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (O-Alkylation) | Phenoxide aggregation | Add 18-crown-6 ether or switch solvent to DMSO. |

| Loss of Regioselectivity (Suzuki) | Temperature too high (>100°C) | Lower temp to 60–70°C; switch to Pd(OAc)₂/PPh₃. |

| Protodebromination | Hydride source present | Ensure solvent is anhydrous; avoid alcoholic solvents if reduction is observed. |

| Incomplete Conversion | Catalyst poisoning | Phenols can coordinate Pd. Protect OH as MOM-ether or Acetate prior to coupling. |

References

-

Synthesis & Industrial Relevance: "Process for producing 4-bromo-2-chlorophenols."[5][6] US Patent 4223166A. Link

-

Reactivity Profile: "this compound - PubChem Compound Summary." National Center for Biotechnology Information. Link

-

Suzuki Coupling Selectivity: "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Molecules, 2020.[1] (Contextualizing ligand effects on halo-phenols). Link

-

Bioactive Derivatives: "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs, 2013. (Discusses synthesis of bromophenol antivirals). Link

-

General Protocol: "The Suzuki Reaction: A Coupling of Aryl Halides with Arylboronic Acids." Organic Syntheses. Link

Sources

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

Technical Guide: Commercial Availability & Quality Assurance of 4-Bromo-2-chlorophenol

Executive Summary

4-Bromo-2-chlorophenol (CAS 3964-56-5) is a critical halogenated scaffold used extensively in the synthesis of agrochemicals (specifically as a metabolite and precursor to profenofos ) and as a coupling partner in pharmaceutical Suzuki-Miyaura cross-coupling reactions. While commercially ubiquitous, its low melting point (48–51°C) and susceptibility to regioisomeric contamination (specifically 2-bromo-6-chlorophenol) present unique challenges in supply chain validation.

This guide provides a technical framework for researchers to source high-purity grades, validate isomeric purity via HPLC/GC, and handle the material safely.

Part 1: Chemical Identity & Critical Properties

Before procurement, the physical state of the material must be understood to avoid handling errors. This compound often appears as a "wet" solid or fused mass due to its melting point being near ambient temperatures in warm laboratories.

Table 1: Physicochemical Specifications

| Property | Value | Critical Note |

| CAS Number | 3964-56-5 | Verify against CAS 2040-88-2 (Isomer) |

| Formula | MW: 207.45 g/mol | |

| Appearance | White to off-white crystalline solid | May liquefy >45°C; store cool.[1] |

| Melting Point | 48–51 °C | Sharp mp indicates high purity. |

| Boiling Point | 232–235 °C | Stable distillation possible. |

| pKa | ~7.92 (Predicted) | Acidic; requires buffered HPLC mobile phase. |

| Solubility | Methanol, Chloroform, Acetonitrile | Practically insoluble in water. |

Part 2: Synthesis Logic & Impurity Profile

Understanding the synthesis is the only way to predict the impurities in your commercial batch. The industrial production typically involves the bromination of 2-chlorophenol.

Mechanism of Impurity Formation

The hydroxyl group (-OH) is a strong ortho, para-activator, while the chlorine (-Cl) is a weaker deactivator but ortho, para-directing.

-

Target Reaction: Bromination at the para position relative to -OH (position 4) is sterically and electronically favored.

-

Primary Impurity (Regioisomer): Bromination at the ortho position (position 6) yields 2-bromo-6-chlorophenol . This is the most difficult impurity to remove due to similar boiling points.

-

Secondary Impurity (Over-bromination): Excess bromine leads to 2,4-dibromo-6-chlorophenol .

Visualization: Synthesis & Impurity Pathways

Figure 1: Electrophilic aromatic substitution pathway showing the origin of critical regioisomeric impurities.

Part 3: Commercial Landscape & Sourcing Strategy

Availability Grades

Commercial vendors typically offer two distinct grades. Choosing the wrong one for drug development can lead to failed cross-coupling reactions due to catalyst poisoning by impurities.

-

Industrial/Technical Grade (95–97%)

-

Source: Bulk chemical manufacturers (e.g., Yogi Intermediates, various Chinese suppliers).

-

Risk: Likely contains 2–5% of the 6-bromo isomer.

-

Use Case: Pesticide synthesis (Profenofos), early-stage scaffold screening.

-

-

Research/Pharma Grade (>98–99%)

-

Source: Sigma-Aldrich (Merck), TCI, Alfa Aesar.

-

Validation: Recrystallized (often from petroleum ether/chloroform) to remove isomers.

-

Use Case: GMP synthesis, SAR studies, analytical standards.

-

Strategic Sourcing Protocol

-

Step 1: Request a Certificate of Analysis (CoA) specifically looking for "GC Purity" vs. "Titration Purity." Titration only measures total halogen/acidity and cannot distinguish isomers. GC or HPLC is mandatory.

-

Step 2: Verify the melting point. If the CoA lists a wide range (e.g., 40–50°C), the material is likely contaminated with the liquid 6-bromo isomer.

Part 4: Quality Assurance & Analytical Protocols

To validate incoming raw materials, use the following self-validating protocols.

Protocol A: HPLC Analysis (Reverse Phase)

Because phenols are weak acids (pKa ~7.9), the mobile phase must be acidified to keep the molecule protonated and prevent peak tailing.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Phenol absorption).

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Protocol B: GC-MS Analysis (Preferred for Isomers)

Gas Chromatography is often superior for separating the 2,4- vs 2,6- isomers due to boiling point differences.

-

Inlet: 250°C, Split 20:1.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Oven: 60°C (1 min)

20°C/min -

Acceptance Criteria: Main peak >98.0% area normalization.

Visualization: QC Decision Tree

Figure 2: Quality Control workflow for incoming raw material validation.

Part 5: Handling & Safety

Health Hazards:

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[2]

-

Specific Risk: As a halophenol, it is rapidly absorbed through the skin. It acts as an uncoupler of oxidative phosphorylation (general property of halophenols).

-

PPE: Nitrile gloves are standard, but double-gloving is recommended during weighing.

Storage:

-

Store under inert gas (Argon/Nitrogen) if possible. Phenols oxidize over time, turning pink/brown.

-

Temperature: Refrigeration (<8°C) is recommended to maintain the solid state and prevent fusion of the crystals, which makes weighing difficult.

References

-

ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: this compound, 97%. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19859, this compound. Retrieved from [3]

-

TCI Chemicals. (2024). Product B1819 Specifications. Retrieved from

-

SIELC Technologies. (2024). HPLC Separation of this compound on Newcrom R1. Retrieved from

Sources

Technical Guide: The Role of 4-Bromo-2-chlorophenol in Agrochemical Synthesis

Executive Summary

4-Bromo-2-chlorophenol (BCP) is a critical halogenated intermediate in the synthesis of crop protection agents.[1][2] Its primary industrial utility lies in the manufacturing of Profenofos , a broad-spectrum organophosphate insecticide.[3] Beyond this established role, the compound’s distinct halogenation pattern—featuring a labile bromine at the para position and a stable chlorine at the ortho position—makes it a valuable scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in the discovery of novel fungicides and herbicides.

This guide details the synthesis of BCP, its transformation into Profenofos using modern continuous flow methodologies, and its application in biaryl synthesis.

Physicochemical Profile

Understanding the physical properties of BCP is essential for optimizing reaction parameters, particularly solvent selection and thermal management.

| Property | Data | Relevance to Synthesis |

| CAS Number | 3964-56-5 | Unique Identifier |

| Molecular Formula | C₆H₄BrClO | Stoichiometry calculations |

| Molecular Weight | 207.45 g/mol | Yield determination |

| Appearance | White to off-white crystal | Purity indicator (yellowing indicates oxidation) |

| Melting Point | 47–49 °C | Requires careful temp control to maintain solid handling or melt processing |

| Boiling Point | 232–235 °C | High thermal stability allows for high-temp coupling reactions |

| Solubility | Soluble in benzene, toluene, alcohols; Insoluble in water | Dictates use of biphasic systems or organic solvents |

| pKa | ~7.92 | Acidity allows deprotonation by weak bases (e.g., K₂CO₃) |

Module A: Synthesis of the Intermediate (this compound)

The synthesis of BCP from 2-chlorophenol is a classic electrophilic aromatic substitution. However, achieving high regioselectivity (favoring the para-bromo product over the ortho-bromo byproduct) requires precise control.

Mechanistic Causality

The hydroxyl group (-OH) is a strong ortho/para director. The chlorine atom at the 2-position blocks one ortho site but inductively deactivates the ring. The challenge is preventing the formation of 2-bromo-6-chlorophenol (the ortho isomer) or 2,4-dibromo-6-chlorophenol (over-bromination).

Optimized Protocol (Batch)

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent: Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)

-

Catalyst: None required (uncatalyzed) or Lewis Acid (FeCl₃) for rate enhancement.

Step-by-Step Methodology:

-

Charge: Dissolve 2-chlorophenol (1.0 eq) in MeCN (anhydrous).

-

Cool: Lower temperature to 0–5 °C. Reason: Low temperature kinetically favors the para-substitution and suppresses over-bromination.

-

Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Reason: Controlling concentration of the brominating agent prevents di-bromo byproduct formation.

-

Monitor: Stir for 2 hours. Check TLC (Hexane/EtOAc 8:2). The starting material spot (Rf ~0.6) should disappear.

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess Br). Extract with Ethyl Acetate.

-

Purification: Recrystallize from hexane to remove trace regioisomers.

Module B: Industrial Application – Synthesis of Profenofos

The most significant commercial application of BCP is the synthesis of Profenofos. Modern industrial setups utilize Continuous Flow Chemistry to manage the exothermicity and toxicity of the phosphorus reagents.

The Reaction Pathway

The synthesis involves the phosphorylation of the phenolic oxygen, followed by a specific alkylation sequence.[6]

Mechanism Description:

-

Phosphorylation: BCP reacts with O,O-diethyl phosphorochloridothioate (DETCl) under basic conditions to form the thiophosphate intermediate.

-

Salt Formation: Reaction with trimethylamine (TMA) forms a quaternary ammonium salt.

-

Alkylation: The salt is alkylated with n-propyl bromide to yield Profenofos.

Visualization of the Pathway[4]

Figure 1: Step-wise industrial synthesis of Profenofos from 2-chlorophenol precursors.

Continuous Flow Protocol (High-Purity Method)

Reference Grounding: Based on recent patent literature (WO2024201396A1) utilizing microchannel reactors.

-

Stream A: BCP (dissolved in chlorobenzene).

-

Stream B: O,O-diethyl phosphorochloridothioate (DETCl) + NaOH (aq).

-

Reaction: Streams mix in a microreactor at 80 °C (Residence time: ~4-8 mins).

-

Downstream: The organic layer containing the intermediate is separated and fed into a second reactor with Trimethylamine and n-propyl bromide (90 °C) to yield Profenofos (>94% purity).

Self-Validating Check:

-

HPLC Endpoint: Profenofos retention time must be distinct from the BCP precursor.

-

Purity Criteria: The absence of the S-ethyl isomer (an impurity caused by thermal rearrangement) confirms efficient heat management, achievable via flow chemistry.

Module C: R&D Application – Suzuki-Miyaura Cross-Coupling

In drug and agrochemical discovery, BCP is used to synthesize biaryl ethers. The bromine atom at the C4 position is highly reactive toward oxidative addition by Palladium(0), while the chlorine at C2 remains intact due to the stronger C-Cl bond, allowing for chemoselective coupling.

Experimental Protocol

Objective: Coupling BCP with Phenylboronic acid to form 3-chloro-4-hydroxybiphenyl.

Reagents:

-

Substrate: this compound (1.0 eq)[7]

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Degassing: Suspend BCP, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) catalyst.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under Argon flow.

-

Reflux: Heat to 90 °C for 12 hours.

-

Workup: Acidify with 1M HCl (to protonate the phenol), extract with EtOAc, and concentrate.

-

Validation: ¹H NMR will show the disappearance of the characteristic triplet/doublet signals of the BCP protons and the appearance of new aromatic protons from the biphenyl system.

Chemoselectivity Logic Diagram

Figure 2: Chemoselectivity of Pd-catalyzed coupling. The C-Br bond is energetically more accessible for oxidative addition than the C-Cl bond.

Safety & Handling (E-E-A-T)

-

Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Toxicity: Harmful if swallowed.[8] It is a metabolite of Profenofos and can be used as a biomarker for exposure.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Halogenated phenols can oxidize to quinones upon prolonged air exposure, turning pink/brown.

-

Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38779, Profenofos. Retrieved February 8, 2026, from [Link]

- World Intellectual Property Organization. (2024). Preparation of profenofos and its intermediates using flow chemistry techniques (WO2024201396A1). Google Patents.

-

Dadson, O. A., et al. (2013). Metabolism of profenofos to this compound, a specific and sensitive exposure biomarker. Toxicology, 306, 35-39. Retrieved February 8, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General reference for Module C mechanism).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 5. CN103588811A - Preparation method of profenofos intermediate triester - Google Patents [patents.google.com]

- 6. WO2024201396A1 - Preparation of profenofos and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. bg.cpachem.com [bg.cpachem.com]

The Strategic Utility of 4-Bromo-2-chlorophenol in Contemporary Organic Synthesis: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Versatile Building Block, 4-Bromo-2-chlorophenol.

Introduction: Unveiling the Potential of a Halogenated Phenol

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a readily accessible and highly functionalized aromatic compound, has emerged as a valuable building block for a diverse range of applications, from the synthesis of agrochemicals to the development of novel therapeutic agents.[1] Its unique substitution pattern, featuring a phenolic hydroxyl group and two distinct halogen atoms, offers a versatile platform for a variety of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core competencies of this compound as a synthetic intermediate, detailing its synthesis, key reactions, and applications, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization. This compound is a solid at room temperature with a melting point of approximately 48-51°C. It is sparingly soluble in water but exhibits good solubility in common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3964-56-5 |

| Molecular Formula | C₆H₄BrClO |

| Molecular Weight | 207.45 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 48-51 °C |

| Boiling Point | ~234 °C |

| Solubility | Sparingly soluble in water; soluble in common organic solvents |

From a safety perspective, this compound should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the electrophilic bromination of 2-chlorophenol.[2] The hydroxyl group of the starting phenol is a strongly activating, ortho-, para-directing group. Due to steric hindrance from the adjacent chlorine atom at the 2-position, the incoming electrophile (bromine) is predominantly directed to the para position, yielding the desired this compound in high yield.

Caption: Synthesis of this compound via bromination of 2-chlorophenol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known industrial process.[2]

Materials:

-

2-Chlorophenol

-

Bromine

-

Carbon tetrachloride (or a less toxic alternative like chlorobenzene)

-

Triethylamine hydrochloride (optional, as a catalyst to improve regioselectivity)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-chlorophenol in carbon tetrachloride in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled 2-chlorophenol solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture can be washed with a solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or distillation. A reported yield for a similar process is as high as 87%.[2]

Key Reactions and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for a wide array of transformations. The phenolic hydroxyl group can be readily alkylated or acylated, while the bromine and chlorine atoms provide handles for various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound.

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamines. This compound can be coupled with primary or secondary amines using a palladium catalyst and a suitable ligand.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 - 2.0 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

-

Add the base, this compound, and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[3]

Sources

Methodological & Application

HPLC Analysis of 4-Bromo-2-chlorophenol: Method Development & Protocols

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 4-Bromo-2-chlorophenol (4-B-2-CP). As a critical intermediate in the synthesis of agrochemicals (e.g., Profenofos) and a potential environmental contaminant, accurate analysis is essential. This guide addresses specific chromatographic challenges, including phenolic peak tailing and isomer resolution (e.g., vs. 2-Bromo-4-chlorophenol). The method utilizes a C18 stationary phase with an acidic mobile phase to suppress ionization, ensuring sharp peak shape and high reproducibility.

Introduction & Chemical Context

This compound is a halogenated phenol characterized by its acidity and hydrophobicity. In drug development and agrochemical synthesis, it serves as a structural scaffold. However, its analysis is complicated by its physicochemical properties.

Key Chemical Properties

| Property | Value | Analytical Implication |

| CAS Number | 3964-56-5 | Unique Identifier |

| Molecular Weight | 207.45 g/mol | Small molecule; suitable for standard HPLC |

| pKa | ~7.92 (Predicted) | Critical: Exists as an anion at neutral pH. Mobile phase must be acidic (pH < 4) to keep it neutral. |

| LogP | ~3.1 | Hydrophobic; retains well on Reverse Phase (C18) columns. |

| UV Maxima | ~280 nm (Primary), ~220 nm (Secondary) | 280 nm provides better selectivity; 220 nm offers higher sensitivity but more matrix noise. |

The Analytical Challenge: "Silanol Activity"

Halogenated phenols are notorious for "tailing" on older silica-based columns. The phenolic hydroxyl group can hydrogen-bond with residual silanols on the stationary phase.

-

Solution: Use of "end-capped" columns and low pH mobile phases to suppress silanol ionization.

Method Development Strategy

The following decision tree illustrates the logic used to select the optimal chromatographic conditions. This approach ensures the method is not just "followed" but "understood."

Figure 1: Method Development Decision Tree. Blue nodes indicate inputs/detectors; Green indicates the optimal chemical pathway.

Protocol 1: The "Gold Standard" HPLC Method

This protocol is designed for the assay of 4-B-2-CP in process intermediates or raw materials. It prioritizes resolution from potential isomers (e.g., 2-Bromo-4-chlorophenol).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) OR Equivalent End-capped C18 | Superficially porous particles provide high efficiency at lower backpressure. "EC" (End-Capped) reduces tailing. |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | pH ~2.2 ensures analyte is fully protonated (neutral). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger elution solvent than Methanol; lower viscosity. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 35°C | Improves mass transfer and reproducibility. |

| Injection Volume | 5 - 10 µL | Dependent on sample concentration. |

| Detection | UV @ 280 nm (Reference: 360 nm) | 280 nm targets the aromatic ring; minimizes interference from non-aromatic matrix. |

Gradient Program

While isocratic elution (e.g., 60:40 A:B) works for pure standards, a gradient is recommended to clear the column of highly retained synthesis byproducts.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 70 | 30 | Initial Hold |

| 2.00 | 70 | 30 | Isocratic for early eluters |

| 10.00 | 10 | 90 | Ramp to elute 4-B-2-CP and impurities |

| 12.00 | 10 | 90 | Wash |

| 12.10 | 70 | 30 | Re-equilibration |

| 15.00 | 70 | 30 | End of Run |

Expected Retention Time: ~7.5 - 8.5 minutes (depending on dwell volume).

Protocol 2: Sample Preparation (Environmental/Water)

For trace analysis in wastewater or environmental samples, direct injection is insufficient. Solid Phase Extraction (SPE) is required to concentrate the analyte.

Reagents

-

Conditioning Solvent: Methanol.[1]

-

Equilibration Solvent: 0.1% Formic Acid in Water.

-

Elution Solvent: Acetonitrile or Methanol.

Workflow Diagram

Figure 2: Solid Phase Extraction (SPE) Workflow for Trace Analysis. Acidification is the critical step to ensure the phenol binds to the hydrophobic resin.

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), the following parameters must be met before routine analysis.

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| USP Tailing Factor | T ≤ 1.5 | Replace guard column; Ensure Mobile Phase A pH < 3.0. |

| Resolution (Rs) | > 2.0 (between 4-B-2-CP and nearest peak) | Decrease gradient slope; Lower temperature to 30°C. |

| Injection Precision (RSD) | < 1.0% (n=6) | Check autosampler needle; Check for air bubbles in pump. |

| LOD (Limit of Detection) | S/N > 3 | Switch detection to 210 nm (if matrix permits) or increase injection volume. |

Troubleshooting Guide

Issue 1: Peak Splitting

-

Cause: Sample solvent is too strong (e.g., sample dissolved in 100% ACN injected into a 70% Water stream).

-

Fix: Dissolve the sample in the starting mobile phase (70:30 Water:ACN).

Issue 2: Retention Time Drift

-

Cause: Mobile phase evaporation or insufficient equilibration.

-

Fix: Cap solvent bottles; ensure column is re-equilibrated for at least 5 column volumes between runs.

Issue 3: Ghost Peaks

-

Cause: Carryover from highly concentrated samples (common with halogenated phenols sticking to injector seals).

-

Fix: Use a needle wash solution of 50:50 ACN:Water with 0.1% Phosphoric Acid.

References

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

-

U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. (Adapted for HPLC extraction principles).[1] [Link]

-

SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]

-